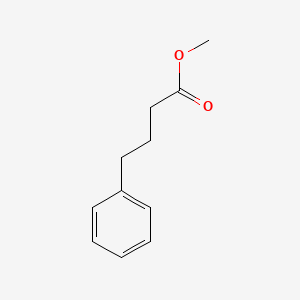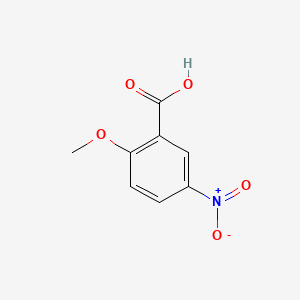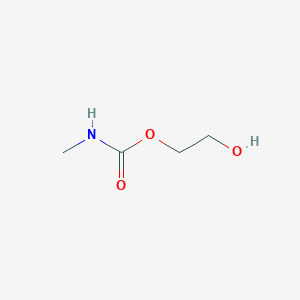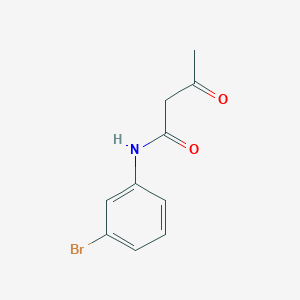
N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-oxobutanamide, also known as chloro-2-methylphenyl-3-oxobutanamide or CMBO, is a synthetic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications in biochemistry, physiology, and lab experiments. The synthesis method of CMBO is simple and efficient, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has shown potential in the field of antibacterial research. It has been tested for in vitro antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum . The presence of the chlorine atom in the compound’s structure may enhance its electrophilicity, which could be beneficial in targeting bacterial cells .
Urease Inhibition
N-(3-chloro-2-methylphenyl)-3-oxobutanamide: derivatives have been analyzed as potent urease inhibitors. Urease is an enzyme linked to several health issues, such as kidney stone formation and peptic ulcers. The compound’s efficacy against urease suggests its potential for therapeutic applications in treating these conditions .
Antifungal Applications
Thiazole derivatives, which can be synthesized from precursors like N-(3-chloro-2-methylphenyl)-3-oxobutanamide , have been used to develop antifungal agents. These compounds can be effective against a range of fungal infections, highlighting their importance in antifungal drug development .
Cancer Research
The thiazole scaffold, which can be derived from this compound, is significant in cancer research. Thiazole derivatives have been used in the synthesis of antineoplastic drugs, which are crucial in the treatment of various types of cancer .
Treatment of HIV Infections
The compound’s derivatives have been utilized in the treatment of HIV infections. The thiazole ring structure is a common feature in several antiretroviral drugs, indicating the compound’s relevance in HIV drug design .
Hypertension Management
In the field of cardiovascular research, thiazole derivatives have been employed in the management of hypertension. The compound’s structural features may contribute to the development of new hypertensive drugs .
Schizophrenia and Allergy Treatments
The compound has applications in the synthesis of drugs for schizophrenia and allergies. Its derivatives have been part of the molecular structure of medications used to treat these conditions .
Molecular Simulation and Drug Design
N-(3-chloro-2-methylphenyl)-3-oxobutanamide: and its hybrids have been subjects of molecular simulation studies. These simulations help in understanding the compound’s interactions at the molecular level, which is vital for drug design and discovery .
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-3-oxobutanamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle of fatty acid biosynthesis .
Mode of Action
The interaction likely results in the inhibition of the enzyme, disrupting the fatty acid synthesis pathway .
Biochemical Pathways
The affected pathway is the fatty acid synthesis pathway .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it is likely that the compound disrupts essential biochemical pathways, potentially leading to growth inhibition or other physiological effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAONBKZUTBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942171 | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20139-54-2 | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20139-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20139-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloro-o-tolyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)


![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)






![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

